4-Sulfanyl-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione
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Overview
Description
4-Sulfanyl-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione is a chemical compound with the molecular formula C9H10O2S2 This compound is known for its unique structure, which includes a benzothiopyran ring system with a sulfanyl group and a dione functionality
Preparation Methods
The synthesis of 4-Sulfanyl-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the cyclization of a suitable precursor containing a thiol group and a carbonyl group. The reaction conditions often include the use of a base and a solvent such as ethanol or methanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .
Chemical Reactions Analysis
4-Sulfanyl-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
4-Sulfanyl-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound’s reactivity makes it useful in biochemical studies, particularly in the modification of proteins and other biomolecules.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Sulfanyl-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione involves its interaction with molecular targets through its reactive functional groups. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The dione functionality can participate in redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
4-Sulfanyl-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione can be compared with other similar compounds, such as:
4-Hydroxy-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione: This compound has a hydroxyl group instead of a sulfanyl group, leading to different reactivity and applications.
3,4-Dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide: This compound contains a benzothiadiazine ring system and exhibits different biological activities. The uniqueness of this compound lies in its specific functional groups and their reactivity, which make it valuable for various applications.
Properties
Molecular Formula |
C9H10O2S2 |
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Molecular Weight |
214.3 g/mol |
IUPAC Name |
1,1-dioxo-3,4-dihydro-2H-thiochromene-4-thiol |
InChI |
InChI=1S/C9H10O2S2/c10-13(11)6-5-8(12)7-3-1-2-4-9(7)13/h1-4,8,12H,5-6H2 |
InChI Key |
HUBAEUBEKHXPPO-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)C2=CC=CC=C2C1S |
Origin of Product |
United States |
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